2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride
Description
Historical Context and Discovery
The discovery of 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride emerged from advancements in bicyclic compound synthesis during the late 20th century. Early work on azabicyclo systems focused on their structural novelty and potential as rigid scaffolds in medicinal chemistry. A pivotal study by Kobayashi et al. (1992) demonstrated acid-mediated skeletal rearrangements of 2-azabicyclo[2.2.1]heptene derivatives, laying groundwork for later synthetic routes.
The compound gained prominence after optimized protocols enabled multigram synthesis. For instance, Morimoto et al. (2024) developed a scalable method using spirocyclic intermediates and acid-catalyzed rearrangements, achieving 0.7 kg-scale production in a single run. These advances addressed prior challenges in stereochemical control and yield variability, positioning the compound as a viable building block for pharmaceutical applications.
Nomenclature and Classification
Systematic IUPAC Name :
this compound
Structural Breakdown :
- Bicyclo[2.2.2]octane core : A fused tricyclic system with bridgehead nitrogen.
- Substituents : Carboxylic acid at position 6, double bond at position 7, and hydrochloride salt formation at the amine.
- Stereochemistry : The rigid bicyclic framework enforces specific stereoelectronic properties, critical for receptor binding.
Classification :
- Bicyclic secondary amine
- Carboxylic acid derivative
- Hydrochloride salt
Registry Data and Identification Parameters
Significance in Organic Chemistry
This compound exemplifies the utility of constrained bicyclic systems in drug design. Its rigid structure mimics natural alkaloids, enabling selective interactions with biological targets:
- Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonism : Derivatives show promise in treating cognitive deficits by modulating neurotransmission.
- Enzyme Inhibition : Serves as a precursor for ELOVL6 inhibitors, relevant to metabolic disorder therapeutics.
- Synthetic Versatility : Used in Diels-Alder reactions and cross-coupling protocols to generate polycyclic scaffolds.
Table 1: Key Applications in Research
| Application | Role | Reference |
|---|---|---|
| Neurological Drug Discovery | α7 nAChR agonist scaffold | |
| Metabolic Disorder Research | ELOVL6 inhibitor precursor | |
| Organic Synthesis | Dienophile in cycloadditions |
Properties
IUPAC Name |
2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c10-8(11)6-3-5-1-2-7(6)9-4-5;/h1-2,5-7,9H,3-4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGLZOSLIUUWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C1C(=O)O)C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Formation of the Bicyclic Core
The bicyclic structure is often constructed via cyclization reactions starting from 1-alkyl-2(1H)-pyridone derivatives or related azabicyclic intermediates. For example, heating 1-alkyl-2(1H)-pyridone with acrylic acid in a sealed tube at 150–160 °C for several days leads to the formation of bicyclic carboxylic acids structurally related to 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid derivatives.
Functional Group Transformations
- Conversion of carboxylic acid derivatives to esters or acid chlorides is commonly performed to facilitate further reactions. For instance, treatment of a bicyclic acid with thionyl chloride in an inert solvent like toluene at 40–80 °C produces the corresponding acid chloride intermediate.
- Subsequent reaction of the acid chloride with amines in the presence of non-nucleophilic bases such as triethylamine yields amide derivatives, which can be converted to the hydrochloride salt by acidification with aqueous hydrochloric acid.
Hydrogenation and Salt Formation
Hydrogenation under mild pressure (25–45 psi) using catalysts such as platinum oxide in acidic solvents (e.g., acetic acid) can be employed to reduce double bonds or modify substituents on the bicyclic system, leading to the desired carboxylate or acid forms.
The final hydrochloride salt is typically obtained by treating the free acid or amide intermediate with hydrochloric acid under controlled temperature (e.g., 5 ± 5 °C) to precipitate the hydrochloride salt, which is then isolated by filtration.
- Reaction times and temperatures are critical, especially for the cyclization step, which may require prolonged heating (up to 7 days) under sealed conditions to achieve satisfactory conversion.
- The choice of solvent for acid chloride formation and amidation steps affects solubility and reaction efficiency. Toluene and N,N-dimethylformamide (DMF) are commonly used inert solvents.
- Removal of unreacted reagents such as thionyl chloride by distillation before subsequent steps improves purity and yield.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or unwanted side reactions.
- The final hydrochloride salt is stabilized by low-temperature acidification and slow addition of hydrochloric acid to prevent decomposition or formation of impurities.
The preparation of 2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride is a multistep process involving cyclization, functional group transformation, hydrogenation, and salt formation. The process requires meticulous control of reaction conditions and purification techniques to obtain the compound in high purity and yield. The methods described are supported by diverse research findings and patent literature, reflecting their robustness and applicability in synthetic organic chemistry.
Chemical Reactions Analysis
Hydrogenation Reactions
The compound undergoes catalytic hydrogenation to produce saturated derivatives. Key conditions and outcomes include:
Mechanistic Insight :
Hydrogenation selectively reduces the C7 double bond while preserving the carboxylic acid functionality. Palladium or platinum catalysts in protic solvents favor complete saturation of the bicyclic framework .
Esterification and Hydrolysis
The carboxylic acid group participates in reversible esterification:
Notable Observation :
Ester derivatives show enhanced stability in organic solvents, enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
The strained bicyclic system engages in cycloaddition with dienophiles:
Key Finding :
Reaction with acrylic acid introduces a ketone group at C7, expanding the bicyclic core to a [3.2.1] framework .
Oxidation
Controlled oxidation modifies the carboxylic acid moiety:
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ (acidic) | Room temperature, 24 hours | Decarboxylated ketone derivatives |
Alkylation
Quaternization of the nitrogen atom is achievable:
| Alkylating Agent | Conditions | Products | Source |
|---|---|---|---|
| CH₃I, K₂CO₃ | Acetonitrile, reflux | N-Methyl-2-azabicyclo[2.2.2]oct-7-ene derivatives |
Stability and Degradation
The compound degrades under harsh conditions:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₂ClNO₂
- Molecular Weight : 189.64 g/mol
- CAS Number : 1401425-80-6
The compound features a bicyclic structure that contains a nitrogen atom, which contributes to its unique reactivity and interaction capabilities with biological systems.
Chemistry
ABCA serves as an important building block in synthetic organic chemistry. It is utilized in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo multiple types of chemical reactions:
- Oxidation : Produces carboxylic acids or ketones.
- Reduction : Yields alcohols or amines.
- Substitution : Involves replacing functional groups with nucleophiles.
These reactions are crucial for developing new compounds with desired properties.
Biology
Research into ABCA's biological activities is ongoing. Studies have indicated that it may interact with specific enzymes or receptors, potentially modulating their activity. This interaction mechanism is vital for understanding its pharmacological effects and therapeutic potential.
Medicine
ABCA is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in the treatment of various diseases. The compound's structure allows for modifications that could enhance its efficacy and reduce side effects.
Industry
In industrial applications, ABCA is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in creating polymers and other advanced materials.
Case Study 1: Synthesis of Novel Antiviral Agents
A study investigated the synthesis of novel antiviral agents using ABCA as a precursor. The researchers modified the compound to enhance its activity against viral infections. The results demonstrated that derivatives of ABCA exhibited significant antiviral properties, suggesting its potential role in developing new antiviral therapies.
Case Study 2: Interaction with Biological Targets
Another research project focused on the interaction of ABCA with specific receptors involved in neurotransmission. The study revealed that ABCA could modulate receptor activity, leading to potential applications in treating neurological disorders. This highlights the importance of understanding the compound's mechanism of action for therapeutic development.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Variations
- This alteration may decrease binding affinity in biological systems compared to nitrogen-containing analogs .
- Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride: Features an ethyl ester and amino group, enhancing lipophilicity for membrane penetration. Used as a chiral intermediate in asymmetric synthesis .
Key Differences
- Substituent Effects : The carboxylic acid group in the target compound provides acidity (pKa ~2-3), while esterified derivatives (e.g., ethyl or methyl esters) are neutral, favoring different solubility and reactivity profiles .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for drug formulation, whereas free bases may require derivatization for optimal pharmacokinetics .
Bicyclo[2.2.1]heptane Derivatives
Framework Comparison
- The Boc (tert-butoxycarbonyl) group acts as a protective moiety for amines, enabling selective functionalization .
- 4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid : Bromine substitution introduces a handle for cross-coupling reactions, useful in radiopharmaceuticals or agrochemicals .
Thia-Azabicyclo Compounds
Sulfur-Containing Analogs
- (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: The [4.2.0] framework with a sulfur atom (5-thia) enhances metabolic stability and electron-withdrawing effects, common in β-lactam antibiotics like cephalosporins .
- (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)...oct-2-ene-2-carboxylic acid: Complex side chains (e.g., tetrazole groups) improve bacterial cell wall penetration, highlighting the role of substituents in antibacterial activity .
Key Contrasts
- Ring Size and Reactivity : The [4.2.0] system in thia-azabicyclo compounds accommodates larger substituents, enabling tailored interactions with biological targets. In contrast, the [2.2.2] system’s compact structure favors steric constraints in enzyme active sites .
Other Bicyclic Frameworks
Bicyclo[3.2.0]heptane Derivatives
- Such compounds are used in crystallinity studies and meet pharmacopeial standards for purity .
Bicyclo[2.2.0]hexene Derivatives
- 2-Azabicyclo[2.2.0]hex-5-ene : Reacts with hypobromous acid to yield bromohydrins, demonstrating the influence of ring strain on reaction pathways. These intermediates are valuable in synthesizing halogenated pharmaceuticals .
Comparative Data Table
Biological Activity
2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride (CAS No. 1401425-80-6) is a bicyclic organic compound with significant potential in medicinal chemistry and biological research. This compound has garnered attention due to its unique structural properties and its interactions with various biological targets, particularly in the context of neurological disorders and cognitive dysfunction.
- Molecular Formula : C8H12ClNO2
- Molecular Weight : 189.64 g/mol
- IUPAC Name : 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in neurotransmission. Notably, it has been studied as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in cognitive processes and neuroprotection.
Cognitive Function and Schizophrenia
Research indicates that derivatives of this compound may have therapeutic potential in treating cognitive dysfunction associated with schizophrenia. A notable study demonstrated that a related compound exhibited a favorable tolerability profile in Phase 2 clinical trials aimed at assessing cognitive improvements in patients with schizophrenia . The α7 nAChR agonism is believed to enhance cognitive function by modulating neurotransmitter release and improving synaptic plasticity.
Neuroprotective Effects
In preclinical models, compounds similar to 2-Azabicyclo[2.2.2]oct-7-ene have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease . These effects are likely mediated through the compound's interaction with various signaling pathways that promote neuronal survival and reduce apoptosis.
Case Studies
- Cognitive Dysfunction Treatment :
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar bicyclic compounds:
| Compound Name | Biological Activity | Mechanism of Action | Clinical Relevance |
|---|---|---|---|
| 1-Azabicyclo[2.2.2]octane-2-carboxylic acid | Moderate | α7 nAChR Agonist | Cognitive enhancement |
| 8-Azabicyclo[3.2.1]octane derivatives | Low | NMDA receptor modulation | Limited clinical data |
| This compound | High | α7 nAChR Agonist | Promising for schizophrenia |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride, and how do stereochemical considerations impact yield?
- Methodological Answer : Synthesis of bicyclic β-lactam derivatives often employs ring-closing strategies using carbapenem or penam precursors. For example, β-lactam formation via intramolecular cyclization under basic conditions (e.g., NaHCO₃) is a common approach. Stereochemical control requires chiral auxiliaries or enantioselective catalysts to ensure correct configuration at the bicyclic bridgehead. Reaction monitoring via HPLC with chiral columns (e.g., Chiralpak®) is critical for verifying enantiopurity .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS and quantify impurities using validated UV/Vis or diode-array detection. For bicyclic systems, β-lactam ring integrity is a key stability marker; FTIR can track C=O stretching frequencies (≈1770 cm⁻¹) to detect ring opening .
Q. What safety protocols are essential for handling this compound given its acute toxicity profile?
- Methodological Answer : Follow H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) precautions . Use NIOSH-approved PPE: nitrile gloves, face shields, and fume hoods for weighing. Decontaminate spills with 5% NaHCO₃ to neutralize acidic byproducts. Acute toxicity testing in rodents (LD₅₀ determination) is recommended for risk assessment .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this bicyclic scaffold?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for ring closure or functionalization. ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to prioritize low-energy intermediates. For example, docking studies can predict steric clashes during amide bond formation .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays). Address pharmacokinetic discrepancies via metabolic stability testing (e.g., liver microsome assays) to identify hydrolysis-prone functional groups. Use isotopic labeling (e.g., ¹⁴C) to track biodistribution .
Q. How can ecological risks be assessed when ecotoxicity data for this compound are unavailable?
- Methodological Answer : Use read-across models based on structurally similar bicyclic β-lactams (e.g., penams or carbapenems). Estimate logP via HPLC retention times to predict bioaccumulation. Perform algal growth inhibition tests (OECD 201) as a surrogate for aquatic toxicity. Soil mobility can be modeled using column chromatography with humic acid .
Q. What experimental designs mitigate decomposition during long-term storage?
- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent hydrolysis. Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) to identify optimal excipients (e.g., mannitol for lyophilization). Monitor residual solvents (e.g., DMF) via GC-MS, as they can catalyze β-lactam ring cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
